

Technical Guide to the Physical Properties of 1,2,5-Trimethylpyrrole

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Compound of Interest

Compound Name: 1,2,5-Trimethylpyrrole

Cat. No.: B147585

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **1,2,5-Trimethylpyrrole** (CAS No: 930-87-0), a heterocyclic organic compound with applications in organic synthesis, materials science, and biochemical research.^[1] The information is presented to support research and development activities where this compound is utilized as a building block for more complex molecules, such as pharmaceuticals and agrochemicals.^[1]

Core Physical and Chemical Properties

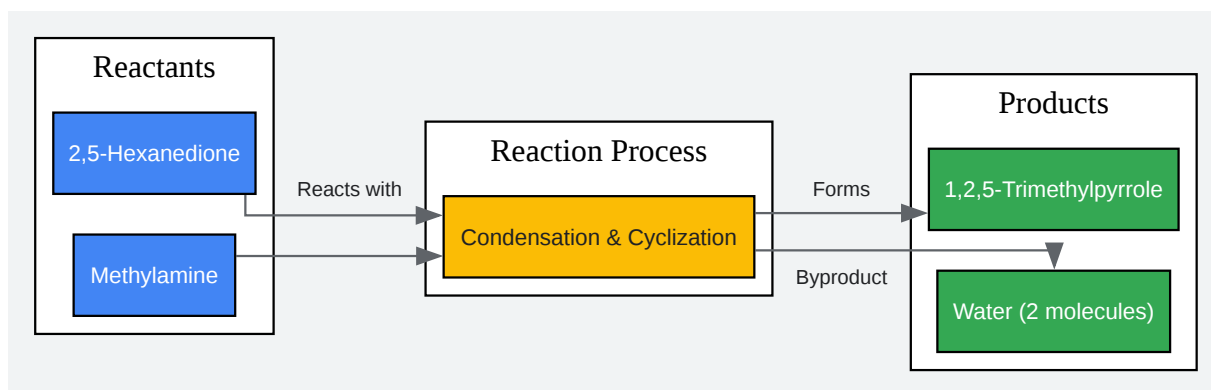
1,2,5-Trimethylpyrrole is a substituted pyrrole with the chemical formula $C_7H_{11}N$.^{[1][2][3][4]} Its structure, featuring three methyl groups on the pyrrole ring, imparts enhanced stability and reactivity.^[1] The key physical data for this compound are summarized in the table below.

Data Summary Table

Property	Value	Units	Conditions	Source(s)
Molecular Formula	C ₇ H ₁₁ N	-	-	[1][2][3][4]
Molecular Weight	109.17	g/mol	-	[2][3][5]
Appearance	White to yellow to green clear liquid	-	-	[1]
Boiling Point	171 - 173	°C	@ 760.00 mm Hg	[1][2][5][6][7]
Melting Point	1.5 (estimate)	°C	-	[7]
Density	0.807 - 0.92	g/mL	@ 20-25 °C	[1][5][7]
Refractive Index	1.496 - 1.500	-	@ 20.00 °C	[1][2][5][7]
Flash Point	52 - 52.22	°C	Closed Cup	[2][3]
Water Solubility	770.3 (est) - 2200	mg/L	@ 25 °C	[2][7]

Synthesis Pathway: Paal-Knorr Pyrrole Synthesis

1,2,5-Trimethylpyrrole can be synthesized via the Paal-Knorr reaction, a well-established method for the synthesis of substituted pyrroles.[1][2][5][6][8] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, methylamine.[6][9] The reaction is typically conducted under neutral or weakly acidic conditions.[6]



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Paal-Knorr synthesis of **1,2,5-Trimethylpyrrole**.

Experimental Protocols

While specific experimental write-ups for determining the physical properties of **1,2,5-trimethylpyrrole** are not readily available in public literature, the following are detailed, standard methodologies for measuring these key properties for liquid organic compounds.

Boiling Point Determination (Capillary Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.^[10]

- Preparation: A small amount of **1,2,5-trimethylpyrrole** is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.^[7]
- Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level. This assembly is then placed in a heating bath (e.g., a Thiele tube or an aluminum block).^{[7][11]}
- Heating and Observation: The heating bath is heated slowly and uniformly.^[7] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

- Measurement: The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube.^[7] The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Measurement

The density of a liquid is its mass per unit volume.

- Mass Measurement: An empty, dry measuring cylinder or pycnometer (density bottle) is weighed on an analytical balance.^{[12][13][14]}
- Volume Measurement: A known volume of **1,2,5-trimethylpyrrole** is added to the measuring cylinder. The volume is read from the bottom of the meniscus.^{[12][14]}
- Final Mass Measurement: The measuring cylinder containing the liquid is reweighed.^{[12][14]}
- Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the final mass. The density is then calculated by dividing the mass of the liquid by its volume.^{[12][15]} The temperature at which the measurement is taken should be recorded.^[13]

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters the liquid.

- Instrument Calibration: An Abbe refractometer is calibrated using a standard sample with a known refractive index, often distilled water.^[16]
- Sample Application: The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.^{[16][17]} A few drops of **1,2,5-trimethylpyrrole** are placed on the lower prism, and the prisms are closed.^{[16][17]}
- Measurement: Light is passed through the sample, and the telescope is adjusted until the boundary between the light and dark regions is sharp and centered on the crosshairs.^[16] If necessary, a compensator is adjusted to remove any color fringes.^[16]

- Reading: The refractive index is read directly from the instrument's scale.^[16] The temperature of the measurement is also recorded, as the refractive index is temperature-dependent.^[17]^[18]

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which the liquid's vapors will ignite with an ignition source.^[3]^[19]

- Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens) is used.^[20]
- Procedure: The sample cup is filled with **1,2,5-trimethylpyrrole** to the marked level, and the lid is secured.^[20]
- Heating: The sample is heated at a slow, constant rate.^[20]
- Ignition Test: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space of the cup.^[20]
- Observation: The flash point is the lowest temperature at which a brief flash is observed upon the introduction of the ignition source.^[20]

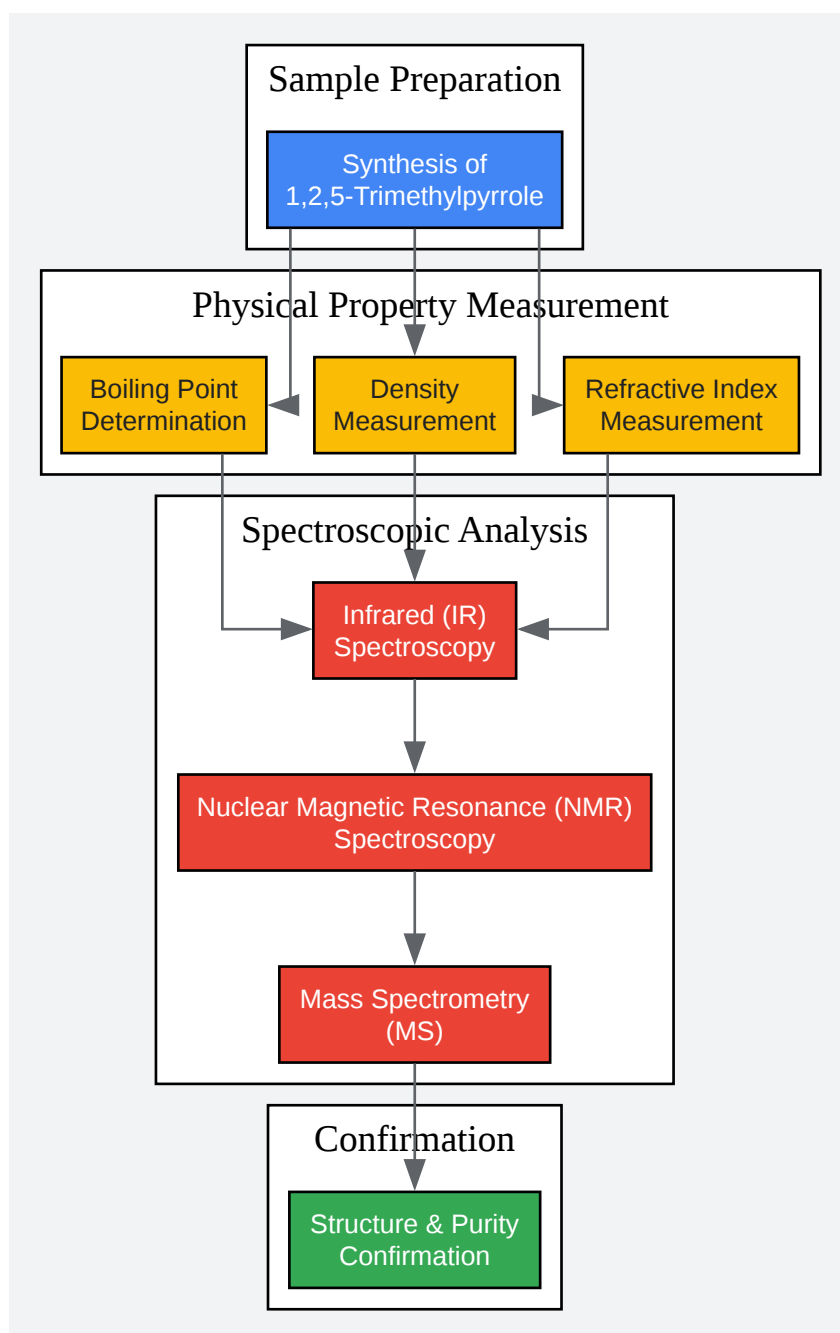
Water Solubility Determination

This procedure determines the extent to which a compound dissolves in water.

- Sample Preparation: A specific amount of **1,2,5-trimethylpyrrole** (e.g., 0.1 g or 0.2 mL) is placed in a test tube.^[21]
- Solvent Addition: A measured volume of distilled water (e.g., 3 mL) is added in portions while shaking the test tube.^[21]
- Observation: The mixture is observed to see if the compound dissolves completely. If it does, it is considered soluble. If not, it is classified as insoluble or slightly soluble.^[21] For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved compound is determined using analytical techniques such as spectroscopy or chromatography.

Logical Workflow for Compound Characterization

The physical properties detailed above are integral to the overall characterization of a synthesized or acquired sample of **1,2,5-trimethylpyrrole**. The workflow involves a series of analytical techniques to confirm the identity and purity of the compound.



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Workflow for the characterization of **1,2,5-Trimethylpyrrole**.

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